molecular formula C19H20N2O4S B397351 4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid

4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid

Cat. No.: B397351
M. Wt: 372.4g/mol
InChI Key: YUZNDIGMYMDLKG-UHFFFAOYSA-N
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Description

4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring, a phenylcarbamoyl group, and an oxo-butyric acid moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of catalysts such as Ni(II) or Cu(II) complexes, and the reactions are typically carried out under controlled temperatures and pH levels to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-rheumatic properties may be attributed to its ability to inhibit specific enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid is unique due to its combination of a benzothiophene ring, phenylcarbamoyl group, and oxo-butyric acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4g/mol

IUPAC Name

4-oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid

InChI

InChI=1S/C19H20N2O4S/c22-15(10-11-16(23)24)21-19-17(13-8-4-5-9-14(13)26-19)18(25)20-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,20,25)(H,21,22)(H,23,24)

InChI Key

YUZNDIGMYMDLKG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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